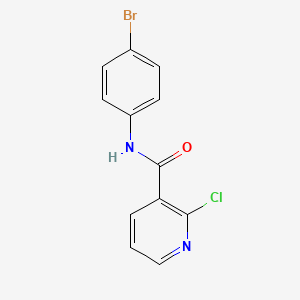

N-(4-bromophenyl)-2-chloronicotinamide

Description

Contextualization within Nicotinamide (B372718) Derivative Research

Nicotinamide, a form of vitamin B3, and its derivatives are fundamental molecules in various biological processes. In agricultural and pharmaceutical research, synthetic nicotinamide derivatives are investigated for a wide range of applications. For instance, various derivatives have been explored for their potential as herbicides, fungicides, and insecticides. The core nicotinamide structure provides a versatile scaffold that can be chemically modified to interact with various biological targets. Research into compounds like N-(4-bromophenyl)-2-chloronicotinamide is driven by the aim to discover novel molecules with specific biological activities.

Significance of Substituted Halogenated Amide Scaffolds in Medicinal Chemistry

The presence of halogen atoms (chlorine and bromine) and an amide linkage in N-(4-bromophenyl)-2-chloronicotinamide is of particular importance in medicinal chemistry. Halogenation is a common strategy used to enhance the biological activity and metabolic stability of drug candidates. The introduction of halogens can influence a molecule's lipophilicity, electronic properties, and binding interactions with target proteins.

The substituted amide scaffold is a prevalent feature in many biologically active compounds. The amide bond is crucial for forming hydrogen bonds, which are key interactions in biological systems. By modifying the substituents on both the pyridine (B92270) and phenyl rings, researchers can fine-tune the compound's properties to achieve desired biological effects. For example, studies on related N-aryl-2-chloronicotinamides have shown that different substituents can lead to varying levels of herbicidal activity. nih.gov

Research Findings on Related Compounds

While specific research findings on the biological activity of N-(4-bromophenyl)-2-chloronicotinamide are not extensively detailed in publicly available literature, the activities of structurally similar compounds provide insight into its potential applications. For instance, various N-substituted-2-chloronicotinamides have been synthesized and evaluated for their herbicidal properties. nih.gov

The general synthetic route to N-aryl-2-chloronicotinamides involves the reaction of 2-chloronicotinoyl chloride with a substituted aniline. This straightforward synthesis allows for the creation of a diverse library of compounds for screening.

Table 1: General Properties of N-(4-bromophenyl)-2-chloronicotinamide

| Property | Value |

| Molecular Formula | C₁₂H₈BrClN₂O |

| Molecular Weight | 311.56 g/mol |

| Appearance | Solid (form may vary) |

| Solubility | Likely soluble in organic solvents |

Table 2: Potential Areas of Research for N-(4-bromophenyl)-2-chloronicotinamide Based on Analogous Compounds

| Research Area | Rationale |

| Herbicidal Activity | Other N-aryl-2-chloronicotinamides have shown herbicidal properties. nih.gov |

| Fungicidal Activity | Nicotinamide derivatives are known to exhibit fungicidal effects. mdpi.com |

| Antibacterial Activity | Halogenated amide scaffolds are present in some antibacterial agents. |

| Kinase Inhibition | The nicotinamide scaffold is a component of some kinase inhibitors. |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)-2-chloropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClN2O/c13-8-3-5-9(6-4-8)16-12(17)10-2-1-7-15-11(10)14/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGYVEYHRUFVQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404777 | |

| Record name | N-(4-bromophenyl)-2-chloronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56149-25-8 | |

| Record name | N-(4-bromophenyl)-2-chloronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Paradigms of N 4 Bromophenyl 2 Chloronicotinamide and Its Congeners

Influence of Halogen Substitutions on Molecular Recognition and Biological Activity

The presence and positioning of halogen atoms on the N-(4-bromophenyl)-2-chloronicotinamide scaffold are pivotal determinants of its biological activity. The electron-withdrawing nature of halogens like bromine and chlorine can significantly alter the electronic distribution within the molecule, thereby influencing its interaction with biological targets.

Research on related N-phenyl nicotinamide (B372718) derivatives has indicated that the inclusion of electron-withdrawing groups often leads to enhanced antibacterial properties. wisdomlib.org This suggests that the chloro group on the nicotinamide ring and the bromo group on the phenyl ring of N-(4-bromophenyl)-2-chloronicotinamide likely contribute to its potency. The specific placement of the bromine atom at the para-position of the phenyl ring is also crucial. Studies on other molecular scaffolds have shown that the position of halogen substituents can dramatically affect activity.

In some contexts, bromine-containing compounds have demonstrated superior bactericidal activity compared to their chlorine counterparts. nih.gov However, this enhanced activity can sometimes be diminished in the presence of organic matter, such as proteins. nih.gov The interplay between the chlorine on the nicotinamide ring and the bromine on the phenyl ring creates a unique electronic environment that dictates the molecule's binding affinity and efficacy.

Table 1: Impact of Halogen Substitutions on Biological Activity

| Compound | Halogen Substituents | Observed Activity Trend |

|---|---|---|

| N-phenyl nicotinamide derivatives | Electron-withdrawing groups (e.g., halogens) | Potent antibacterial activity wisdomlib.org |

Conformational Dynamics and Stereochemical Considerations Impacting Efficacy

The three-dimensional arrangement of a molecule, including its possible conformations and stereochemistry, is fundamental to its interaction with a biological receptor. For N-(4-bromophenyl)-2-chloronicotinamide, the rotational freedom around the amide bond and the bonds connecting the rings allows the molecule to adopt various conformations.

Theoretical and experimental studies on similar N,N-diethyl-2-[(4'-substituted) phenylthio] acetamides have shown the existence of stable conformers, such as gauche and cis forms. nih.gov The relative stability of these conformers can be influenced by the solvent environment, with a progressive increase in the population of one conformer over another as solvent polarity changes. nih.gov It is plausible that N-(4-bromophenyl)-2-chloronicotinamide also exists in different conformational states, and the biologically active conformation is the one that best fits the target's binding site.

The planarity and dihedral angles between the nicotinamide and phenyl rings are critical stereochemical features. The specific substitution pattern, including the 4-bromo and 2-chloro positions, will influence the preferred conformation and, consequently, the molecule's efficacy.

Nicotinamide and Phenyl Ring Contributions to Pharmacological Profiles

Both the nicotinamide and the phenyl rings are essential pharmacophores that contribute significantly to the biological activity of N-(4-bromophenyl)-2-chloronicotinamide.

The nicotinamide ring , a derivative of niacin (vitamin B3), is a well-known scaffold in medicinal chemistry. Its derivatives are known to possess a wide range of biological activities, including fungicidal and herbicidal properties. researchgate.netmdpi.comresearchgate.netnih.gov The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, which is often a crucial interaction in ligand-receptor binding. The 2-chloro substituent on this ring further modulates its electronic properties and steric profile.

The phenyl ring , substituted with a bromine atom, also plays a critical role. The nature and position of substituents on this ring can drastically affect the pharmacological profile. For instance, in a series of N-(substituted phenyl)-2-chloroacetamides, different substituents on the phenyl ring led to variations in antimicrobial activity. nih.govresearchgate.net The 4-bromophenyl group, in particular, contributes to the molecule's lipophilicity, which can influence its ability to cross biological membranes and reach its target.

Rational Design Principles for Bioactivity Modulation

The development of more potent and selective analogs of N-(4-bromophenyl)-2-chloronicotinamide can be guided by rational design principles based on established SAR. One key strategy is the modification of substituents on both the nicotinamide and phenyl rings.

Based on the observation that electron-withdrawing groups can enhance activity, further exploration of different halogen substitutions or other electron-deficient moieties could be a fruitful avenue. wisdomlib.org The "active substructure splicing method," which involves combining known active fragments, has been successfully used to design new fungicidal nicotinamide derivatives. mdpi.comresearchgate.netnih.gov

Moreover, computational methods, such as Quantitative Structure-Activity Relationship (QSAR) analysis, can be employed to predict the biological activity of newly designed molecules. nih.govresearchgate.net These models can help in understanding how different physicochemical properties, such as lipophilicity and electronic parameters, correlate with biological efficacy, thereby guiding the synthesis of more effective compounds.

Comparative Analysis with Structural Analogs and Isomers (e.g., N-(2-bromophenyl)-2-chloronicotinamide)

A comparative analysis of N-(4-bromophenyl)-2-chloronicotinamide with its structural analogs and isomers can provide valuable insights into the SAR. For example, moving the bromine atom from the para (4) position to the ortho (2) or meta (3) position on the phenyl ring would create isomers with potentially different biological activities.

Studies on related compounds have shown that positional isomerism can have a profound impact. For instance, N-(2-bromophenyl)-2-chloronicotinamide has been noted for its effectiveness against Enterococcus faecalis. nih.gov This suggests that the spatial arrangement of the bromo substituent is a key factor in determining the spectrum of activity.

The comparison with analogs having different halogen substitutions (e.g., fluoro, chloro, or iodo instead of bromo) would also be informative. Such analyses help to delineate the specific roles of steric and electronic effects of the halogen at that particular position.

Table 2: Comparative Activity of Isomeric Nicotinamides

| Compound | Isomeric Position of Bromine | Reported Biological Target/Activity |

|---|---|---|

| N-(2-bromophenyl)-2-chloronicotinamide | Ortho | Effective against E. faecalis nih.gov |

This structured approach to understanding the SAR of N-(4-bromophenyl)-2-chloronicotinamide provides a framework for the rational design of new derivatives with improved pharmacological properties.

Advanced Research Perspectives and Potential Applications

Utilization as a Chemical Probe and Synthetic Intermediate in Organic Synthesis

The unique structural features of N-(4-bromophenyl)-2-chloronicotinamide make it a highly valuable molecule in the field of organic synthesis, serving both as a potential chemical probe and as a versatile synthetic intermediate.

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. escholarship.org While N-(4-bromophenyl)-2-chloronicotinamide itself is not a finalized probe, its scaffold is an ideal starting point for creating one. High-quality chemical probes are essential for validating novel drug targets and understanding cellular biology. escholarship.org The development of such tools from this scaffold would involve iterative chemical synthesis and biological testing to achieve high potency and selectivity for a target of interest. nih.gov

As a synthetic intermediate, the compound offers two distinct and orthogonally reactive halogen sites: the bromine atom on the phenyl ring and the chlorine atom on the electron-deficient pyridine (B92270) ring. This allows for selective, stepwise modifications, making it a powerful building block for creating complex molecules and chemical libraries.

Suzuki-Miyaura Cross-Coupling: The 4-bromophenyl moiety is a classic substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. libretexts.orgyonedalabs.com This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a wide variety of organoboron compounds, such as arylboronic acids. mdpi.comorganic-chemistry.org This strategy has been successfully used to synthesize analogues of similar N-aryl carboxamides, demonstrating its feasibility. nih.gov This reaction would typically proceed at the more reactive C-Br bond while leaving the C-Cl bond on the electron-poor nicotinamide (B372718) ring intact, allowing for subsequent modifications.

Nucleophilic Aromatic Substitution (SNAr): The 2-chloro position on the nicotinamide ring is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the ring nitrogens and the carbonyl group makes the C2 carbon electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comnih.govlibretexts.org This allows for the introduction of various functional groups, including amines, alcohols, and thiols, by displacing the chloride leaving group. SNAr reactions are a cornerstone of medicinal chemistry for modifying heterocyclic scaffolds. rsc.org

The table below outlines potential synthetic transformations using N-(4-bromophenyl)-2-chloronicotinamide as a key intermediate.

| Reaction Type | Reactive Site | Reagents & Conditions | Potential Products |

| Suzuki-Miyaura Coupling | C-Br on Phenyl Ring | Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | Bi-aryl nicotinamide derivatives |

| Buchwald-Hartwig Amination | C-Br on Phenyl Ring | Amine, Pd Catalyst, Base | N-(4-aminophenyl)-2-chloronicotinamide derivatives |

| Nucleophilic Aromatic Substitution (SNAr) | C-Cl on Pyridine Ring | Amines (R₂NH), Alcohols (ROH), Thiols (RSH), Base | 2-amino-, 2-alkoxy-, or 2-thio-substituted nicotinamides |

| Sonogashira Coupling | C-Br on Phenyl Ring | Terminal Alkyne, Pd/Cu Catalysts, Base | N-(4-alkynylphenyl)-2-chloronicotinamide derivatives |

Design and Synthesis of Novel Chemical Entities Based on the Nicotinamide Scaffold

The nicotinamide core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.govwikipedia.org It is a key component of the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), and its derivatives have shown diverse biological activities, including roles in treating pellagra, acne, and skin cancer. wikipedia.orgnih.gov The structure of N-(4-bromophenyl)-2-chloronicotinamide serves as an excellent foundation for the design and synthesis of novel chemical entities with potential therapeutic applications.

The general strategy involves using the core scaffold as a template and systematically modifying the peripheral substituents to explore the structure-activity relationship (SAR). Research groups have successfully designed and synthesized novel nicotinamide derivatives as potent anticancer agents and inhibitors of key enzymes like VEGFR-2 by modifying the core structure. acs.org

Starting from N-(4-bromophenyl)-2-chloronicotinamide, new libraries of compounds can be generated using the synthetic handles described previously.

Derivatization at the 2-position: Replacing the chlorine atom via SNAr with various amines, anilines, or other nucleophiles can introduce new hydrogen bond donors and acceptors, potentially altering target affinity and selectivity.

Derivatization at the 4'-position: Replacing the bromine atom via cross-coupling reactions can introduce diverse aryl, heteroaryl, or alkyl groups. These modifications can modulate properties such as solubility, metabolic stability, and target engagement by exploring different binding pockets.

The following table illustrates a hypothetical design strategy for creating a library of novel compounds based on the N-(4-bromophenyl)-2-chloronicotinamide scaffold.

| Scaffold Position | Modification Strategy | Example Building Blocks | Desired Outcome |

| Pyridine C2 | Nucleophilic Aromatic Substitution (SNAr) | Morpholine (B109124), Piperazine, Aniline | Explore polar interactions, improve solubility |

| Phenyl C4' | Suzuki-Miyaura Coupling | Pyridine-3-boronic acid, 4-Methoxyphenylboronic acid | Modulate electronics, explore new binding pockets |

| Amide N-H | N-Alkylation (if required) | Methyl iodide | Remove hydrogen bond donor, alter conformation |

| Pyridine Ring | Ring functionalization | N-oxidation followed by substitution | Alter core electronic properties |

Integration into High-Throughput Screening and Lead Optimization Programs

The development of new drugs often begins with high-throughput screening (HTS), a process where large libraries of chemical compounds are rapidly tested for activity against a specific biological target. The chemical diversity generated from the N-(4-bromophenyl)-2-chloronicotinamide scaffold makes it an ideal candidate for inclusion in such screening libraries. A focused library of derivatives, synthesized as described in section 6.2, could be screened to identify initial "hits"—compounds that show promising activity.

Once a hit is identified, it enters the lead optimization phase. This is a crucial stage in drug discovery where medicinal chemists systematically modify the structure of the hit compound to improve its drug-like properties. The goal is to develop a preclinical candidate with an optimal balance of potency, selectivity, and favorable absorption, distribution, metabolism, and excretion (ADME) characteristics.

N-(4-bromophenyl)-2-chloronicotinamide is well-suited for lead optimization programs due to its modifiable structure:

Potency and Selectivity Enhancement: Fine-tuning the substituents at the 2- and 4'-positions can maximize interactions with the target protein while minimizing off-target effects. For example, replacing the bromine with a different group could enhance binding affinity, while modifying the substituent at the 2-position could improve selectivity against related proteins.

ADME Profiling and Optimization: The physicochemical properties of the lead compound, such as solubility, permeability, and metabolic stability, can be adjusted. For instance, introducing polar groups can increase aqueous solubility, while blocking potential sites of metabolism can improve the compound's half-life in the body.

The iterative cycle of lead optimization is summarized below.

| Stage | Objective | Action | Example Modification on Scaffold |

| Hit Identification | Find initial active compounds | High-Throughput Screening (HTS) of derivative library | A derivative with a morpholine at C2 shows weak activity. |

| Potency Improvement | Increase binding affinity to the target | Synthesize analogues with varied substituents | Replace the 4'-bromo with a 4'-cyano group to test electronic effects. |

| Selectivity Profiling | Minimize off-target activity | Test against a panel of related proteins | Modify the morpholine group to reduce binding to a related kinase. |

| ADME Optimization | Improve drug-like properties | In vitro and in vivo testing of metabolic stability, solubility, etc. | Introduce a fluorine atom to block a site of metabolic oxidation. |

| Preclinical Candidate | Identify a compound for further development | Final selection based on overall profile | Optimized compound with high potency, good selectivity, and favorable pharmacokinetics. |

Future Directions in Structure-Guided Compound Design and Development

A powerful modern approach in drug discovery is structure-guided design. This strategy relies on detailed three-dimensional structural information of the target protein, typically obtained through X-ray crystallography or cryo-electron microscopy, to guide the design of more effective drugs. If a derivative of N-(4-bromophenyl)-2-chloronicotinamide is identified as a potent inhibitor of a particular enzyme, obtaining a co-crystal structure of the protein-inhibitor complex would be a critical next step.

This structural information would provide invaluable insights into the binding mode of the compound, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the inhibitor and the protein's active site. With this molecular blueprint, chemists can rationally design next-generation compounds with improved affinity and selectivity.

Future directions for N-(4-bromophenyl)-2-chloronicotinamide in this context include:

Binding Pocket Optimization: The 3D structure would reveal which parts of the compound can be modified to better fit the contours of the binding pocket. For example, if the 4-bromophenyl group sits (B43327) in a large hydrophobic pocket, it could be replaced with larger, more complex aromatic systems to maximize favorable interactions.

Targeting Specific Residues: If the nicotinamide core forms a crucial hydrogen bond with a specific amino acid residue in the active site, modifications can be made to strengthen this interaction. Conversely, if a part of the molecule causes an unfavorable steric clash, it can be altered or removed.

Computational Modeling: The initial crystal structure can be used for in silico screening and computational chemistry. Molecular docking and free energy calculations can help prioritize the synthesis of new derivatives that are predicted to have the highest affinity, streamlining the optimization process and reducing the need for extensive empirical synthesis.

This structure-guided approach transforms the lead optimization process from a trial-and-error endeavor into a more predictable and efficient design cycle, accelerating the journey from a simple chemical scaffold to a highly optimized drug candidate.

Q & A

Q. What are the optimal synthetic routes for N-(4-bromophenyl)-2-chloronicotinamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a condensation reaction between 4-bromoaniline and 2-chloronicotinoyl chloride. Key parameters for optimization include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency by stabilizing intermediates .

- Temperature control : Maintaining 0–5°C during initial mixing minimizes side reactions (e.g., hydrolysis of the acyl chloride) .

- Stoichiometry : A 1:1.2 molar ratio of 4-bromoaniline to 2-chloronicotinoyl chloride ensures complete conversion of the limiting reagent .

- Work-up : Acidic quenching (pH 3–4) followed by recrystallization in ethanol/water improves purity (>95%) .

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | DMF | +15% yield | |

| Temperature | 0–5°C (initial step) | Reduces hydrolysis | |

| Molar Ratio | 1:1.2 (amine:acyl chloride) | 98% conversion |

Q. Which spectroscopic techniques are most effective for characterizing N-(4-bromophenyl)-2-chloronicotinamide?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–8.5 ppm) due to deshielding by electron-withdrawing halogens. Integration confirms the 4-bromophenyl/nicotinamide ratio .

- ¹³C NMR : Carbonyl signals (C=O) at ~165 ppm validate amide formation .

- FT-IR : Stretching vibrations at ~1680 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) confirm the amide bond .

- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 295.94 (M+H⁺) match the theoretical molecular weight (294.56 g/mol) .

Q. Table 2: Key Spectroscopic Data

| Technique | Observed Signal | Structural Assignment | Reference |

|---|---|---|---|

| ¹H NMR | δ 8.2 (d, J=5.2 Hz) | Nicotinamide C-H | |

| ¹³C NMR | δ 165.3 (C=O) | Amide carbonyl | |

| FT-IR | 1680 cm⁻¹ | C=O stretch |

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity and electronic properties of N-(4-bromophenyl)-2-chloronicotinamide?

Methodological Answer:

- Density Functional Theory (DFT) :

- Electrophilicity Index (ω) : Calculated using ω = μ²/2η, where μ (chemical potential) and η (hardness) are derived from HOMO-LUMO gaps. High ω values (>2.5 eV) indicate reactivity toward nucleophiles .

- Fukui Functions : Identify electrophilic (f⁺) sites (e.g., carbonyl carbon) for nucleophilic attack .

- Molecular Electrostatic Potential (MEP) : Visualizes electron-deficient regions (halogen substituents) guiding interaction with biological targets .

Application Example :

DFT simulations show the 2-chloro group on the nicotinamide ring enhances electrophilicity, rationalizing its role in enzyme inhibition .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., insecticidal vs. antifungal effects)?

Methodological Answer:

- Experimental Design Adjustments :

- Dose-Response Curves : Quantify IC₅₀ values under standardized conditions (e.g., pH 7.4, 25°C) to compare potency across studies .

- Assay Specificity : Use genetically modified insect/fungal strains to isolate target pathways (e.g., chitin synthase inhibition) .

- Data Normalization : Report activity relative to positive controls (e.g., diflubenzuron for chitin inhibition) to mitigate variability .

Case Study :

Discrepancies in antifungal activity may arise from differential membrane permeability in Candida vs. Aspergillus species. Lipophilicity (logP) adjustments via substituent modification (e.g., adding -CF₃) can enhance penetration .

Q. What strategies improve crystallization for X-ray diffraction studies of halogenated nicotinamide derivatives?

Methodological Answer:

- Crystallization Techniques :

- SHELX Refinement :

Example :

Crystals of N-(4-bromophenyl)-2-chloronicotinamide grown in DMSO/water (3:1) yielded a 0.8 Å resolution structure, revealing halogen bonding (Br···O=C, 3.2 Å) critical for stability .

Q. How do halogen substituents influence the compound’s intermolecular interactions in solid-state packing?

Methodological Answer:

- Halogen Bonding Analysis :

- Crystal Packing : Br and Cl atoms form short contacts (3.0–3.5 Å) with electron-rich groups (e.g., carbonyl O, aromatic π-systems), stabilizing layered structures .

- Hirshfeld Surface Analysis : Quantifies Br···H (4–6%) and Cl···C (3–5%) interactions using CrystalExplorer .

- Impact on Solubility : Halogen bonding reduces solubility in polar solvents (e.g., water), necessitating DMSO for biological assays .

Data Contradiction Analysis Example :

Conflicting solubility reports (e.g., 2 mg/mL vs. 5 mg/mL in DMSO) may stem from polymorphism. Powder XRD can identify polymorphic forms, while DSC confirms thermal stability ranges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.